Home > Products > Screening Compounds P35516 > 3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide
3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide -

3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide

Catalog Number: EVT-4289642
CAS Number:
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide (KCN1) is a synthetic arylsulfonamide compound that has shown promise as a small-molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. [, ] It was initially discovered through high-throughput cell-based screening for HIF-1 pathway inhibitors. [] The HIF-1 pathway plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and contributing to resistance against chemotherapy and radiation therapy. [] KCN1's ability to inhibit this pathway makes it an attractive candidate for anti-cancer therapies, particularly for tumors exhibiting hypoxia or HIF overexpression. []

Synthesis Analysis

The synthesis of KCN1 and its analogs involves several steps, with modifications often introduced to improve solubility and pharmacological properties. [] While the specific synthesis pathway for KCN1 is not detailed in the provided abstracts, a general approach to synthesize N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, a class of compounds to which KCN1 belongs, is outlined. [] This approach focuses on optimizing lipophilicity and aqueous solubility through in silico calculations and structural modifications. []

Mechanism of Action

KCN1 acts by disrupting the interaction between HIF-1α and transcriptional coactivators p300/CBP, which are essential for the assembly of a functional HIF-1 transcriptional complex. [] Instead of directly reducing the levels of HIF-1α or other components of the complex, KCN1 interferes with the protein-protein interactions necessary for HIF-1-mediated gene transcription. [] This ultimately leads to the downregulation of HIF-1 target genes like VEGF, Glut-1, and carbonic anhydrase 9, impacting tumor angiogenesis and metabolic adaptation. []

Physical and Chemical Properties Analysis

The poor aqueous solubility of KCN1 (0.009 μM in water, logP7.4 = 3.7) has been a limitation for its in vivo delivery. [] To address this, analogs were synthesized with improved solubility, achieving up to 9000-fold increases. [] This optimization involved modifications to the N-alkyl and 8-R substituents, demonstrating the impact of structural alterations on the compound's physicochemical properties. []

Applications
  • Inhibition of HIF-1 Pathway: KCN1 potently inhibits the HIF-1 pathway in vitro, disrupting the formation of the HIF-1 transcriptional complex and suppressing the expression of HIF-1 target genes. [, ]
  • Inhibition of Tumor Growth: KCN1 effectively inhibits the growth of human glioma xenografts in mice. [, ] Additionally, it showed efficacy against pancreatic cancer cell lines Panc-1 and Mia Paca-2 in vitro and in vivo, highlighting its potential for treating pancreatic cancer. []
  • Potential for Other Cancers: Although KCN1 was ineffective against melanoma brain metastasis in a preclinical model, [] its mechanism of action suggests it could be effective against other tumor types with high HIF-1 expression.
Future Directions
  • Structure-Activity Relationship Studies: Further exploration of the structure-activity relationship of KCN1 analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. []
  • Clinical Development: Given its promising preclinical results, further investigation of KCN1's safety and efficacy in human clinical trials is warranted. [, ]
  • Combination Therapy: Evaluating KCN1's potential in combination with existing chemotherapy or radiotherapy regimens could lead to more effective treatment strategies for HIF-1-overexpressing tumors. []

N-[(8-Methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide

  • Compound Description: This compound is an analog of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide designed for improved aqueous solubility. It exhibited an aqueous solubility of 80 μM, representing a substantial improvement over the parent compound. [, ]
  • Relevance: This compound shares the core N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]sulfonamide structure with 3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide. The modifications involve replacing the 3,4-dimethoxyphenyl group on the sulfonamide nitrogen with a propan-2-yl group and a pyridine-2-sulfonyl moiety, and introducing a methoxy group at the 8-position of the chromene ring system. These alterations were aimed at optimizing lipophilicity and aqueous solubility while maintaining inhibitory activity against the HIF-1 pathway. [, ]

3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide (KCN1)

  • Relevance: This compound serves as the basis for the structural modifications explored in the synthesis of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, aiming to improve its solubility while retaining its HIF-1 pathway inhibitory activity. [, ]

Properties

Product Name

3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide

IUPAC Name

3,4-dimethoxy-N-methyl-N-phenylbenzenesulfonamide

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C15H17NO4S/c1-16(12-7-5-4-6-8-12)21(17,18)13-9-10-14(19-2)15(11-13)20-3/h4-11H,1-3H3

InChI Key

WMROBAOIKNDMPA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.